1H-Imidazole, 4-((((4-chlorophenyl)methyl)thio)methyl)-5-methyl-, monohydrochloride
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Overview
Description
1H-Imidazole, 4-((((4-chlorophenyl)methyl)thio)methyl)-5-methyl-, monohydrochloride is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of a chlorophenyl group, a thioether linkage, and a methyl group, making it a unique derivative of imidazole.
Preparation Methods
The synthesis of 1H-Imidazole, 4-((((4-chlorophenyl)methyl)thio)methyl)-5-methyl-, monohydrochloride can be achieved through various synthetic routes. One common method involves the use of a Cu(II) catalyst in the Mannich base technique. This method has been found to be effective in producing imidazole derivatives with high yields . Another approach utilizes acidic ionic liquids as recyclable catalysts under ultrasound irradiation, which is considered environmentally friendly and economical .
Industrial production methods often involve optimizing these synthetic routes to ensure scalability and cost-effectiveness. The choice of catalysts, reaction conditions, and purification techniques are critical factors in industrial synthesis.
Chemical Reactions Analysis
1H-Imidazole, 4-((((4-chlorophenyl)methyl)thio)methyl)-5-methyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the chlorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or copper. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Imidazole, 4-((((4-chlorophenyl)methyl)thio)methyl)-5-methyl-, monohydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 1H-Imidazole, 4-((((4-chlorophenyl)methyl)thio)methyl)-5-methyl-, monohydrochloride involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism . The compound’s structure allows it to bind to specific sites on these enzymes, thereby modulating their activity and affecting various biochemical pathways.
Comparison with Similar Compounds
1H-Imidazole, 4-((((4-chlorophenyl)methyl)thio)methyl)-5-methyl-, monohydrochloride can be compared with other similar compounds, such as:
4-(4-Chlorophenyl)-1H-imidazole: This compound shares the chlorophenyl group but lacks the thioether and methyl groups, making it less versatile in certain reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological properties.
Properties
CAS No. |
131028-59-6 |
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Molecular Formula |
C12H14Cl2N2S |
Molecular Weight |
289.2 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methylsulfanylmethyl]-5-methyl-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C12H13ClN2S.ClH/c1-9-12(15-8-14-9)7-16-6-10-2-4-11(13)5-3-10;/h2-5,8H,6-7H2,1H3,(H,14,15);1H |
InChI Key |
WKKHCWQWTZCZAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN1)CSCC2=CC=C(C=C2)Cl.Cl |
Origin of Product |
United States |
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